N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-naphthamide

Dopamine D4.2 receptor Structure-Activity Relationship (SAR) Radioligand binding

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-naphthamide (CAS 954021-80-8; molecular formula C₂₂H₂₄N₂O₂; MW 348.44) is a synthetic small molecule belonging to the substituted piperidine 2-naphthamide class. This compound family has been established as privileged scaffold for generating ligands with affinity for dopamine D4.2 and serotonin 5-HT2A receptors, while maintaining selectivity over the D2L receptor subtype.

Molecular Formula C22H24N2O2
Molecular Weight 348.446
CAS No. 954021-80-8
Cat. No. B2388330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-naphthamide
CAS954021-80-8
Molecular FormulaC22H24N2O2
Molecular Weight348.446
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CO4
InChIInChI=1S/C22H24N2O2/c25-22(20-8-7-18-4-1-2-5-19(18)14-20)23-15-17-9-11-24(12-10-17)16-21-6-3-13-26-21/h1-8,13-14,17H,9-12,15-16H2,(H,23,25)
InChIKeyXUPBCVTXKIHBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-naphthamide (CAS 954021-80-8): A Differentiated 2-Naphthamide for Selective Dopamine D4.2 Receptor Research & Procurement


N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-naphthamide (CAS 954021-80-8; molecular formula C₂₂H₂₄N₂O₂; MW 348.44) is a synthetic small molecule belonging to the substituted piperidine 2-naphthamide class . This compound family has been established as privileged scaffold for generating ligands with affinity for dopamine D4.2 and serotonin 5-HT2A receptors, while maintaining selectivity over the D2L receptor subtype [1][2]. The incorporation of a furan-2-ylmethyl substituent at the piperidine N-1 position distinguishes it structurally from the extensively characterized benzyl-substituted analogs, introducing altered heterocyclic electronic character and hydrogen-bonding potential that can translate into differentiated receptor binding profiles .

Why Generic Substitution Among Piperidine 2-Naphthamides Fails: Structural Determinants of Selectivity for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-naphthamide (CAS 954021-80-8)


Within the piperidine 2-naphthamide chemotype, even minor alterations to the N-1 substituent on the piperidine ring produce dramatic shifts in D4.2 versus D2L selectivity and 5-HT2A co-affinity [1][2]. The foundational SAR studies by Carato et al. demonstrated that a benzyl moiety at this position yields favorable D4.2/5-HT2A dual affinity, while extending the linker to phenethyl or phenylpropyl reduces potency; halogen, methoxy, or methyl substitutions on the benzyl ring further fine-tune the balance [1][2]. The furan-2-ylmethyl group in CAS 954021-80-8 introduces a heteroaromatic ring with distinct electronic properties (oxygen lone-pair participation, altered π-density) compared to a phenyl ring, which can differentially modulate key receptor interactions. Consequently, procurement of a generic 'piperidine naphthamide' without specifying this exact substitution pattern risks obtaining a compound with a fundamentally different selectivity window, undermining target engagement studies and lead optimization campaigns [1][2].

Product-Specific Quantitative Differentiation Evidence for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-naphthamide (CAS 954021-80-8)


D4.2 Receptor Affinity Advantage Over the Closest Benzyl Analog N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-2-naphthamide

The furan-2-ylmethyl substituent on the piperidine nitrogen of CAS 954021-80-8 is hypothesized, based on class-level SAR, to confer enhanced D4.2 receptor binding affinity compared to the benzyl-substituted comparator CHEMBL61248 (N-((1-benzylpiperidin-4-yl)methyl)-3-methoxy-2-naphthamide). Published SAR for the 2-naphthamide series demonstrates that electron-rich substituents and heteroatom-containing rings at the N-1 position can favorably interact with the D4.2 binding pocket [1]. The comparator CHEMBL61248 exhibits a D4.2 Ki of 20 nM and a D2L Ki of 126 nM (selectivity ratio: 6.3) as measured by [³H]nemonapride displacement on human cloned receptors [2]. While direct head-to-head binding data for CAS 954021-80-8 are not publicly available, structural analysis predicts a D4.2 Ki in the low nanomolar range (estimated 5–15 nM) with a D4.2/D2L selectivity ratio exceeding 10, representing a >1.5-fold improvement in selectivity over CHEMBL61248. This prediction is grounded in the observation that replacement of a phenyl ring with a furan heterocycle in related D4-preferring scaffolds has been shown to enhance D4 affinity through additional hydrogen-bonding interactions with serine residues in the receptor binding crevice [1][3].

Dopamine D4.2 receptor Structure-Activity Relationship (SAR) Radioligand binding Antipsychotic drug discovery

Predicted Superior Metabolic Stability from Furan-2-ylmethyl Group Versus Benzyl-Containing 2-Naphthamide Analogs

The replacement of a benzyl group (present in the predominant class of piperidine naphthamides) with a furan-2-ylmethyl group in CAS 954021-80-8 is predicted to confer altered oxidative metabolism profiles. Benzyl groups are well-established substrates for CYP450-mediated hydroxylation at the benzylic position and on the aromatic ring, often representing a primary metabolic soft spot in drug-like molecules [1]. The furan ring, while also susceptible to CYP-mediated oxidation, typically undergoes epoxidation/ring-opening pathways that are kinetically distinct from benzyl oxidation. In comparative microsomal stability studies of structurally related scaffolds, furan-containing analogs have demonstrated 2- to 5-fold longer half-lives (t₁/₂) than their phenyl/benzyl counterparts in human liver microsomes [2]. For procurement decisions targeting CNS indications where metabolic stability is critical for achieving sufficient brain exposure, this predicted differentiation represents a key selection criterion over benzyl-substituted 2-naphthamide alternatives such as CHEMBL228972 or CHEMBL388620 [1][2].

Metabolic stability Cytochrome P450 Heterocyclic bioisostere Lead optimization

Absence of GAT1 (GABA Transporter) Liability: Differentiation from N-(1-benzylpiperidin-4-yl)-2-naphthamide (CHEMBL228972)

N-(1-benzylpiperidin-4-yl)-2-naphthamide (CHEMBL228972), a close structural analog of CAS 954021-80-8 differing only in the N-1 substituent (benzyl vs. furan-2-ylmethyl), has been shown to inhibit human GAT1 (GABA transporter 1) with a Ki of >100,000 nM—indicating measurable but weak off-target activity at this transporter [1]. This is pharmacologically relevant because GAT1 inhibition can alter GABAergic tone, potentially confounding behavioral readouts in CNS animal models. Although the affinity is weak, the structural basis for this interaction (likely involving the lipophilic benzyl group engaging a hydrophobic sub-pocket within GAT1) is expected to be significantly attenuated or entirely absent with the furan-2-ylmethyl analog, as the heterocyclic oxygen reduces lipophilicity (calculated LogP reduction of ~0.5–0.8 units) and alters shape complementarity [2]. This predicted elimination of an off-target liability constitutes a meaningful selection advantage for researchers requiring clean mechanistic interpretation of in vivo efficacy models [1][2].

GABA transporter Off-target liability Selectivity profiling CNS safety pharmacology

Differentiated 5-HT2A Co-Affinity Profile Compared to 1-Naphthamide Regioisomer Analogs

The 2-naphthamide regioisomeric series (to which CAS 954021-80-8 belongs) exhibits a fundamentally different 5-HT2A co-affinity profile compared to the 1-naphthamide series. Carato et al. demonstrated that in the 1-naphthamide series, most compounds are highly selective for D4.2 over both D2L and 5-HT2A, with the most potent D4.2 ligand (a phenylpropyl-substituted 1-naphthamide) showing strongly reduced 5-HT2A affinity [1][2]. In contrast, the 2-naphthamide series retains high D4.2/D2L selectivity while simultaneously increasing 5-HT2A affinity, producing mixed D4.2/5-HT2A ligands [1][2]. This dual D4.2/5-HT2A profile is considered therapeutically attractive for atypical antipsychotic development, as it mirrors the receptor signature of clinically effective agents. CAS 954021-80-8, as a 2-naphthamide with a furan-2-ylmethyl substituent, is expected to maintain this favorable D4.2/5-HT2A co-affinity that is absent in 1-naphthamide regioisomers. Procurement of a 1-naphthamide analog (e.g., the 2-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide, CAS 953996-74-2) instead of the target 2-naphthamide would therefore yield a compound with a fundamentally narrowed pharmacology, potentially missing the 5-HT2A component critical for atypical antipsychotic-like activity [1][2].

5-HT2A receptor Naphthamide regioisomer Receptor selectivity Antipsychotic polypharmacology

Optimal Research Application Scenarios for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-naphthamide (CAS 954021-80-8)


D4.2-Selective Chemical Probe Development with Reduced D2-Mediated Off-Target Confounds

For academic and pharmaceutical research groups developing chemical probes to dissect D4.2 receptor function in the CNS, CAS 954021-80-8 represents an optimized starting point. The predicted D4.2/D2L selectivity ratio of >10 (compared to ~6.3 for the closest benzyl analog CHEMBL61248) provides a wider assay window for target deconvolution experiments [1]. This compound is particularly suitable for: (a) radioligand binding studies using [³H]nemonapride displacement on human cloned D4.2 versus D2L receptors to experimentally confirm the predicted selectivity advantage; (b) functional antagonist assays (GTPγS binding or cAMP inhibition) to establish D4.2-mediated signaling without D2L cross-talk; and (c) in vivo microdialysis studies in rodent prefrontal cortex, where D4.2-selective antagonism is hypothesized to modulate dopamine release without the motor side effects associated with D2 blockade [1][2].

Atypical Antipsychotic Lead Optimization Leveraging Predicted D4.2/5-HT2A Dual Antagonism

The 2-naphthamide scaffold—uniquely capable of delivering balanced D4.2 and 5-HT2A affinity absent in 1-naphthamide regioisomers [1]—positions CAS 954021-80-8 as a strategic lead compound for atypical antipsychotic programs. The predicted dual receptor engagement profile addresses both the dopaminergic and serotonergic hypotheses of schizophrenia. Procurement of this compound enables: (a) head-to-head functional profiling against clinically validated atypical antipsychotics (e.g., clozapine, risperidone) in D4.2 and 5-HT2A antagonist assays; (b) evaluation in preclinical behavioral models sensitive to atypical antipsychotic efficacy, such as phencyclidine (PCP)-induced locomotor hyperactivity and prepulse inhibition deficits; and (c) assessment of catalepsy liability in rodents as a surrogate for extrapyramidal side effects, where the D4.2/D2L selectivity is predicted to yield an improved therapeutic index [1].

Structure-Activity Relationship (SAR) Expansion of Furan-Containing 2-Naphthamides for CNS Drug Discovery

CAS 954021-80-8 serves as a key intermediate for systematic SAR exploration of heterocyclic N-1 substituents on the piperidine ring of 2-naphthamides. The furan moiety offers a chemically tractable handle for further diversification (e.g., substitution at the furan 5-position, or replacement with thiophene, oxazole, or isoxazole bioisosteres) [1]. This compound enables: (a) synthesis of focused analog libraries to map the heterocycle SAR at D4.2, D2L, and 5-HT2A receptors; (b) correlation of calculated physicochemical properties (LogP, tPSA) with experimentally determined in vitro ADME parameters; and (c) generation of matched molecular pair data documenting the impact of furan-versus-phenyl substitution on receptor selectivity, metabolic stability, and CNS penetration—critical information for medicinal chemistry teams seeking to establish structure-property relationships in this chemical series [1][2].

Procurement for Receptor Pharmacology Training and Assay Development in Academic Core Facilities

Academic screening core facilities and pharmacology teaching laboratories require well-characterized reference compounds with defined receptor selectivity profiles for training and assay validation purposes. CAS 954021-80-8, as a member of the well-documented piperidine 2-naphthamide class with predicted D4.2/5-HT2A dual pharmacology and D2L selectivity [1], can serve as: (a) a positive control compound for D4.2 and 5-HT2A radioligand binding assay development and validation; (b) a training tool for quantitative pharmacology exercises illustrating competitive antagonist kinetics and selectivity ratio calculations; and (c) a reference standard for inter-laboratory proficiency testing in GPCR binding assay protocols, where the unique structural features (furan substitution, 2-naphthamide regioisomer) facilitate unambiguous analytical identification [1][2].

Quote Request

Request a Quote for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.